molecular formula C9H11BrN2O2 B2809072 Ethyl 2-[(4-bromopyridin-2-yl)amino]acetate CAS No. 1289045-71-1

Ethyl 2-[(4-bromopyridin-2-yl)amino]acetate

Cat. No.: B2809072
CAS No.: 1289045-71-1
M. Wt: 259.103
InChI Key: JIXXXHLOCUBSFU-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-bromopyridin-2-yl)amino]acetate is an organic compound with the molecular formula C9H11BrN2O2. It is known for its potential biological activity and various applications in scientific research . The compound is characterized by the presence of a bromopyridine moiety, which is a common structural motif in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-bromopyridin-2-yl)amino]acetate typically involves the reaction of 4-bromopyridine-2-amine with ethyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-bromopyridin-2-yl)amino]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with hydrogen peroxide can produce an N-oxide .

Scientific Research Applications

Ethyl 2-[(4-bromopyridin-2-yl)amino]acetate has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Biological Studies: The compound is employed in studies investigating the biological activity of bromopyridine derivatives.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-bromopyridin-2-yl)amino]acetate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-[(4-bromopyridin-2-yl)amino]acetate can be compared with other similar compounds, such as:

These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activity.

Properties

IUPAC Name

ethyl 2-[(4-bromopyridin-2-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-2-14-9(13)6-12-8-5-7(10)3-4-11-8/h3-5H,2,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXXXHLOCUBSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=NC=CC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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